molecular formula C11H10OS B8240948 S-4-Ethynylbenzyl ethanethioate CAS No. 307537-95-7

S-4-Ethynylbenzyl ethanethioate

Cat. No.: B8240948
CAS No.: 307537-95-7
M. Wt: 190.26 g/mol
InChI Key: XEOGHHBZYSIDIG-UHFFFAOYSA-N
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Description

S-4-Ethynylbenzyl ethanethioate is an organic compound characterized by the presence of an acetylene group attached to a phenyl ring, which is further substituted with an S-acetylthiomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-4-Ethynylbenzyl ethanethioate can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where an iodobenzene derivative reacts with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The trimethylsilyl group is then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the desired acetylene compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

S-4-Ethynylbenzyl ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the acetylene group to form alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the acetylene carbon, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Substituted acetylene derivatives.

Scientific Research Applications

S-4-Ethynylbenzyl ethanethioate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of S-4-Ethynylbenzyl ethanethioate involves its interaction with specific molecular targets and pathways. The acetylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function and activity. The S-acetylthiomethyl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetylene: A simpler analog with only a phenyl and acetylene group.

    1-[4-(Methylthio)phenyl]acetylene: Similar structure but with a methylthio group instead of an S-acetylthiomethyl group.

    1-[4-(Acetylthio)phenyl]acetylene: Contains an acetylthio group directly attached to the phenyl ring.

Uniqueness

S-4-Ethynylbenzyl ethanethioate is unique due to the presence of the S-acetylthiomethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

S-[(4-ethynylphenyl)methyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h1,4-7H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOGHHBZYSIDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443697
Record name 1-[4-(S-Acetylthiomethyl)phenyl]acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307537-95-7
Record name 1-[4-(S-Acetylthiomethyl)phenyl]acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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